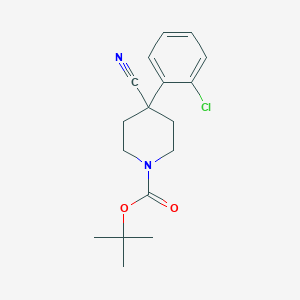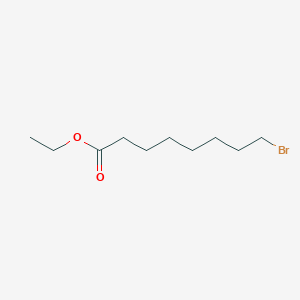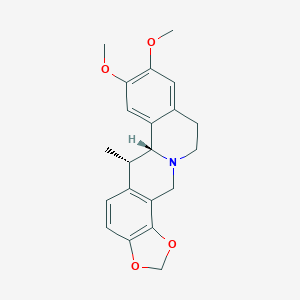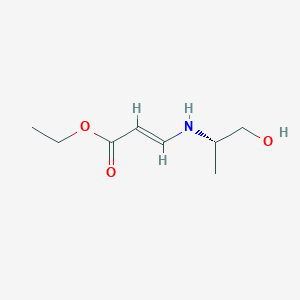
(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate is an organic compound with the molecular formula C8H15NO3. It is a derivative of acrylic acid and contains both an ester and an amino alcohol functional group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate typically involves the reaction of ethyl acrylate with (S)-1-amino-2-propanol under basic conditions. The reaction proceeds via a Michael addition mechanism, where the nucleophilic amino group attacks the electrophilic carbon-carbon double bond of ethyl acrylate, followed by intramolecular cyclization and subsequent esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as distillation or recrystallization are employed to isolate the desired product.
化学反应分析
Types of Reactions
(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of N-alkylated derivatives.
科学研究应用
(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of polymers and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amino alcohol, which can then interact with biological targets.
相似化合物的比较
Similar Compounds
Ethyl 3-(1-hydroxypropan-2-ylamino)propanoate: Similar structure but lacks the conjugated double bond.
Methyl 3-(1-hydroxypropan-2-ylamino)acrylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-(1-hydroxypropan-2-ylamino)butanoate: Similar structure but with an additional methylene group.
Uniqueness
(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate is unique due to its conjugated double bond, which imparts distinct reactivity and potential biological activity. The presence of both an ester and an amino alcohol functional group allows for diverse chemical transformations and interactions with biological targets.
属性
CAS 编号 |
180682-82-0 |
|---|---|
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC 名称 |
ethyl 3-(1-hydroxypropan-2-ylamino)prop-2-enoate |
InChI |
InChI=1S/C8H15NO3/c1-3-12-8(11)4-5-9-7(2)6-10/h4-5,7,9-10H,3,6H2,1-2H3 |
InChI 键 |
CWEKJZWVXZKQGP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CNC(C)CO |
手性 SMILES |
CCOC(=O)/C=C/N[C@@H](C)CO |
规范 SMILES |
CCOC(=O)C=CNC(C)CO |
同义词 |
(S,E)-ethyl 3-(1-hydroxypropan-2-ylamino)acrylate |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)
![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)

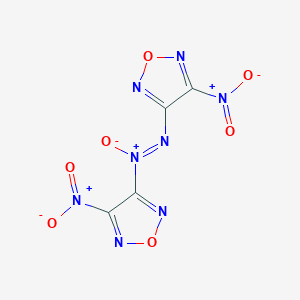


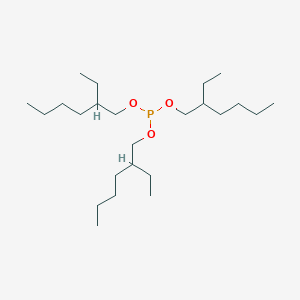
![[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate)](/img/structure/B179379.png)
